molecular formula C25H23N3O4 B10895729 4-(3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid

4-(3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid

Cat. No.: B10895729
M. Wt: 429.5 g/mol
InChI Key: WOSWRNODWNLKHH-DEDYPNTBSA-N
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Description

4-(3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyano group, a methoxyphenyl group, and a pyrrole ring, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

    Attachment of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation, where the methoxyphenyl group is introduced to the pyrrole ring.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbenzoic acid under conditions that promote the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

4-[3-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-3-methylbenzoic acid

InChI

InChI=1S/C25H23N3O4/c1-15-11-18(25(30)31)5-10-23(15)28-16(2)12-19(17(28)3)13-20(14-26)24(29)27-21-6-8-22(32-4)9-7-21/h5-13H,1-4H3,(H,27,29)(H,30,31)/b20-13+

InChI Key

WOSWRNODWNLKHH-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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